molecular formula C13H16ClNO6S B5717618 methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate

methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate

Cat. No. B5717618
M. Wt: 349.79 g/mol
InChI Key: BIQDRCXCOHAYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate, also known as CP-690,550, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a critical role in the signaling pathways of cytokines and growth factors, which are involved in a wide range of physiological processes, including immune function, hematopoiesis, and inflammation. As such, CP-690,550 has been the subject of extensive scientific research aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

Methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. Specifically, methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate binds to the ATP-binding site of JAK enzymes and prevents their activation, thereby blocking downstream signaling and reducing the production of pro-inflammatory cytokines. This mechanism of action has been confirmed in several studies, including biochemical assays and X-ray crystallography.
Biochemical and physiological effects:
methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate has been shown to have several biochemical and physiological effects, including reduced production of pro-inflammatory cytokines, decreased immune cell activation, and reduced inflammation in animal models and human clinical trials. Additionally, methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate has been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

Methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate has several advantages for use in laboratory experiments, including its well-established synthesis method, high potency and selectivity, and favorable safety profile. However, methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate is a highly specific inhibitor of JAK enzymes and may not be suitable for all research applications.

Future Directions

There are several potential future directions for research on methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate, including:
1. Further studies on the mechanism of action of methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate, including its effects on downstream signaling pathways and gene expression.
2. Exploration of the potential therapeutic applications of methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate in other autoimmune diseases, such as multiple sclerosis and lupus.
3. Investigation of the potential use of methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate in combination with other immunomodulatory agents for enhanced therapeutic efficacy.
4. Development of new JAK inhibitors with improved pharmacokinetic properties and reduced off-target effects.
In conclusion, methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate is a potent and selective inhibitor of JAK enzymes that has shown promise in the treatment of autoimmune diseases. Its mechanism of action has been well-established and its safety profile is favorable. Further research is needed to fully understand its potential therapeutic applications and to develop new JAK inhibitors with improved properties.

Synthesis Methods

Methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate can be synthesized using a multistep process that involves the reaction of 2-chloro-4-(4-morpholinylsulfonyl)phenol with methyl chloroacetate in the presence of a base, followed by purification and isolation of the resulting product. The synthesis of methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate is well-established and has been described in several scientific publications.

Scientific Research Applications

Methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate has been shown to effectively block the activity of JAK enzymes, which are involved in the inflammatory response, and thereby reduce inflammation and disease activity in animal models and human clinical trials.

properties

IUPAC Name

methyl 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO6S/c1-19-13(16)9-21-12-3-2-10(8-11(12)14)22(17,18)15-4-6-20-7-5-15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQDRCXCOHAYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)acetate

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